molecular formula C24H32N2O12S B12809366 p,p'-Sulfonyldianiline-N,N'-digalactoside CAS No. 136679-36-2

p,p'-Sulfonyldianiline-N,N'-digalactoside

Cat. No.: B12809366
CAS No.: 136679-36-2
M. Wt: 572.6 g/mol
InChI Key: WXCZDFLSCLWVSR-FHVCQGAUSA-N
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Description

p,p’-Sulfonyldianiline-N,N’-digalactoside is a complex organic compound with the molecular formula C({24})H({32})N({2})O({12})S and a molecular weight of 572.58 g/mol This compound features a sulfonyl group linking two aniline moieties, each of which is further substituted with a galactoside group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p,p’-Sulfonyldianiline-N,N’-digalactoside typically involves multiple steps:

    Formation of p,p’-Sulfonyldianiline: This can be achieved by reacting p-aminobenzenesulfonyl chloride with aniline under basic conditions.

    Galactosylation: The introduction of galactoside groups is usually performed via glycosylation reactions. This involves reacting p,p’-Sulfonyldianiline with a galactose derivative, such as galactose pentaacetate, in the presence of a catalyst like silver triflate.

Industrial Production Methods

Industrial production of p,p’-Sulfonyldianiline-N,N’-digalactoside would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

p,p’-Sulfonyldianiline-N,N’-digalactoside can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: The aniline moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br(_2)) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

p,p’-Sulfonyldianiline-N,N’-digalactoside has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules due to its galactoside groups.

    Medicine: Investigated for its potential as a drug candidate or as a part of drug delivery systems.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which p,p’-Sulfonyldianiline-N,N’-digalactoside exerts its effects depends on its interaction with molecular targets. The galactoside groups may facilitate binding to specific proteins or receptors, influencing biological pathways. The sulfonyl and aniline moieties can participate in various chemical interactions, potentially altering the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    p,p’-Sulfonyldianiline: Lacks the galactoside groups, making it less hydrophilic.

    p,p’-Sulfonyldianiline-N,N’-diglucoside: Similar structure but with glucose instead of galactose.

    p,p’-Sulfonyldianiline-N,N’-dimannoside: Contains mannose instead of galactose.

Uniqueness

p,p’-Sulfonyldianiline-N,N’-digalactoside is unique due to its specific combination of sulfonyl, aniline, and galactoside groups, which confer distinct chemical and biological properties. This makes it particularly valuable for targeted research applications where these functionalities are advantageous.

Properties

CAS No.

136679-36-2

Molecular Formula

C24H32N2O12S

Molecular Weight

572.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[4-[4-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]sulfonylanilino]oxane-3,4,5-triol

InChI

InChI=1S/C24H32N2O12S/c27-9-15-17(29)19(31)21(33)23(37-15)25-11-1-5-13(6-2-11)39(35,36)14-7-3-12(4-8-14)26-24-22(34)20(32)18(30)16(10-28)38-24/h1-8,15-34H,9-10H2/t15-,16-,17+,18+,19+,20+,21-,22-,23?,24?/m1/s1

InChI Key

WXCZDFLSCLWVSR-FHVCQGAUSA-N

Isomeric SMILES

C1=CC(=CC=C1NC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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